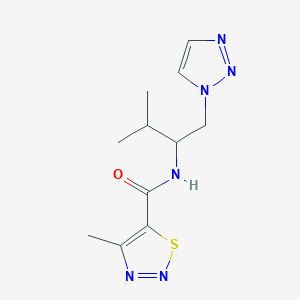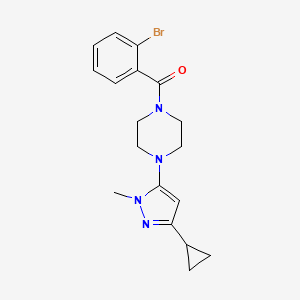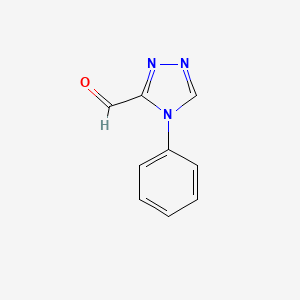
(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Tandem Transformations in Thiophene Synthesis
Research on thiophene derivatives has led to novel transformations for thienopyrimidine synthesis. The study by Pokhodylo et al. (2010) explores the synthesis of new 2-azidothiophenes and their use in anionic domino reactions with activated acetonitriles, yielding thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and 2-(5-amino-1H-1,2,3-triazol-1-yl)thiophenes. This work contributes to the development of new heterocyclic compounds with potential applications in drug discovery and materials science Pokhodylo, Shyyka, Savka, & Obushak, 2010.
Imaging Agents for Parkinson's Disease
Wang et al. (2017) synthesized the reference standard HG-10-102-01 and its precursor for the development of a new potential PET agent aimed at imaging LRRK2 enzyme in Parkinson's disease. This highlights the compound's application in neuroscience research, particularly for understanding and diagnosing neurological disorders Wang, Gao, Xu, & Zheng, 2017.
Thieno-Fused Bicyclic Compounds Synthesis
The synthesis and characterization of novel thieno-fused bicyclic compounds through a new enaminone containing thieno[2,3-b]pyridine scaffold were explored by Mabkhot et al. (2015). This research contributes to the field of organic chemistry by providing new methods for synthesizing complex molecules with potential applications in pharmaceuticals and materials science Mabkhot, Aladdi, Al-showiman, Al-Majid, Barakat, Ghabbour, & Shaaban, 2015.
Antimicrobial and Antioxidant Activities of Thiazolo[3,2-c]pyrimidines
Litvinchuk et al. (2021) developed a one-pot method for synthesizing new 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, demonstrating their potential antimicrobial and antioxidant activities. This study underscores the relevance of such compounds in developing new antimicrobial and antioxidant agents Litvinchuk, Bentya, Stasevych, Zvarych, Komarovska-Porokhnyavets, Stadnytska, Lubenets, Rusanov, & Vovk, 2021.
Pyrazole and Pyrimidine Derivatives as Antimicrobial Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives with potential antimicrobial and anticancer activities. This research exemplifies the compound's utility in developing new therapeutic agents, contributing to the fight against microbial resistance and cancer Hafez, El-Gazzar, & Al-Hussain, 2016.
Propiedades
IUPAC Name |
[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(19(6-1-2-7-19)14-5-3-10-27-14)24-11-13(12-24)17-22-16(23-26-17)15-20-8-4-9-21-15/h3-5,8-10,13H,1-2,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIZNGAOWGCDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2626675.png)
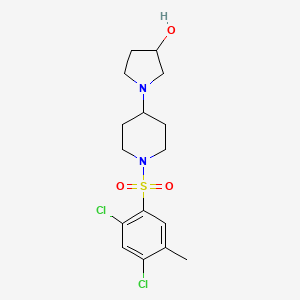

![Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2626685.png)
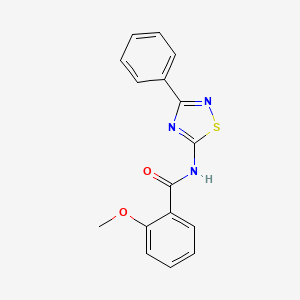

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2626688.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2626689.png)

